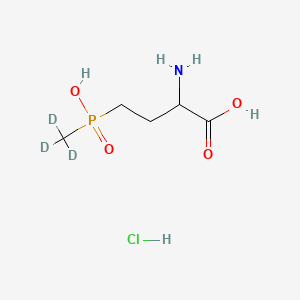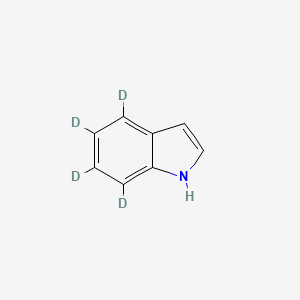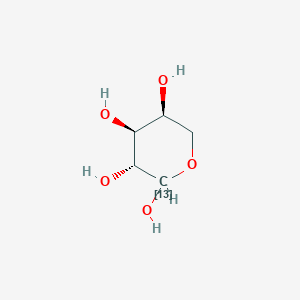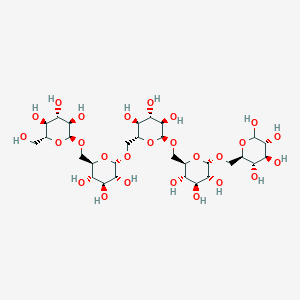![molecular formula C6H12O6 B8084181 D-[UL-13C6]glucose](/img/structure/B8084181.png)
D-[UL-13C6]glucose
Overview
Description
D-[UL-13C6]glucose is a stable isotope-labeled form of glucose where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in various scientific research applications due to its unique properties, which allow for precise tracking and analysis in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-[UL-13C6]glucose typically involves the incorporation of carbon-13 into the glucose molecule through biosynthetic or chemical methods. One common approach is to grow plants or microorganisms in a medium enriched with carbon-13 labeled carbon dioxide, which is then assimilated into glucose through natural metabolic processes .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using carbon-13 enriched substrates. The glucose produced is then purified and isolated to achieve high isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions: D-[UL-13C6]glucose undergoes various chemical reactions similar to those of natural glucose. These include:
Oxidation: Conversion to gluconic acid or glucuronic acid.
Reduction: Formation of sorbitol.
Substitution: Formation of glucose derivatives through reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like bromine water or nitric acid.
Reduction: Often uses sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various reagents depending on the desired derivative, such as acetic anhydride for acetylation.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Scientific Research Applications
D-[UL-13C6]glucose is extensively used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track glucose utilization and pathways.
Biology: Helps in studying cellular metabolism and glucose transport mechanisms.
Medicine: Utilized in clinical studies to understand glucose metabolism in various diseases, including diabetes and cancer.
Industry: Applied in the production of labeled biomolecules for research and diagnostic purposes
Mechanism of Action
D-[UL-13C6]glucose functions by integrating into the natural glucose metabolic pathways. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. The carbon-13 labeling allows for precise tracking of glucose metabolism and the identification of metabolic fluxes .
Comparison with Similar Compounds
D-Glucose-1-13C: Labeled at the first carbon position.
D-Glucose-6-13C: Labeled at the sixth carbon position.
D-Glucose-1,2,3,4,5,6,6-d7: Deuterium-labeled glucose.
Uniqueness: D-[UL-13C6]glucose is unique because it is uniformly labeled with carbon-13 at all six carbon positions, providing comprehensive data on glucose metabolism. This uniform labeling makes it more versatile and informative compared to compounds labeled at specific positions .
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-NYKRWLDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8084109.png)
![2-(1-benzylpyrazol-4-yl)oxy-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8084114.png)


![5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8084140.png)







![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B8084197.png)
